3-(4-chlorophenyl)-1-(2-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
3-(4-chlorophenyl)-1-(2-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a pyrazolo ring fused to a quinoline core, with chlorophenyl and ethylphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-(2-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may start with the preparation of a 4-chlorophenyl hydrazine derivative, which is then reacted with a 2-ethylphenyl ketone to form the pyrazolo ring. Subsequent cyclization and aromatization steps yield the final quinoline structure .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-1-(2-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
3-(4-chlorophenyl)-1-(2-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in various chemical reactions and processes.
Material Science: The unique electronic properties of this compound make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1-(2-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting key enzymes or receptors involved in disease processes. For example, it could inhibit kinases or other signaling molecules, thereby modulating cellular pathways that lead to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as 2-phenylquinoline and 4-chloroquinoline share structural similarities with 3-(4-chlorophenyl)-1-(2-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline.
Pyrazoloquinolines: Other pyrazoloquinoline derivatives, such as 1-phenyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, also exhibit similar structural features
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-(2-ethylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3/c1-2-16-7-3-6-10-22(16)28-24-19-8-4-5-9-21(19)26-15-20(24)23(27-28)17-11-13-18(25)14-12-17/h3-15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEJCKKWLFZTAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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